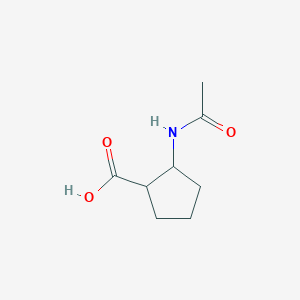
2-Acetamidocyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamidocyclopentane-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids and cycloalkanes It features a cyclopentane ring substituted with an acetamido group and a carboxylic acid group
準備方法
The synthesis of 2-Acetamidocyclopentane-1-carboxylic acid can be achieved through several routes. One common method involves the acylation of cyclopentane derivatives. The process typically includes the following steps:
Formation of the acetamido group: This can be done by reacting cyclopentane with acetic anhydride in the presence of a catalyst.
Introduction of the carboxylic acid group: This step often involves the oxidation of a precursor compound, such as a primary alcohol or aldehyde, to form the carboxylic acid group.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactions and the use of advanced catalysts to improve yield and reduce reaction times.
化学反応の分析
2-Acetamidocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-Acetamidocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Acetamidocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
2-Acetamidocyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopentane-1-carboxylic acid: Lacks the acetamido group, resulting in different reactivity and applications.
2-Aminocyclopentane-1-carboxylic acid: Contains an amino group instead of an acetamido group, leading to different chemical properties and biological activities.
2-Acetamidocyclohexane-1-carboxylic acid: Features a cyclohexane ring instead of a cyclopentane ring, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
特性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
2-acetamidocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-7-4-2-3-6(7)8(11)12/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12) |
InChIキー |
BLDIOZHBYFAKAZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CCCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


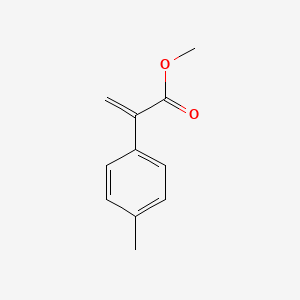
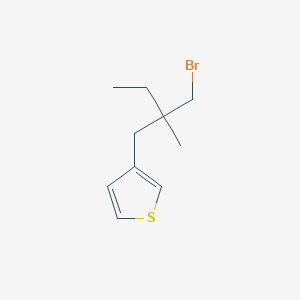
![Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13494141.png)
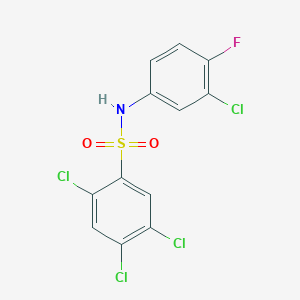
![Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate](/img/structure/B13494150.png)
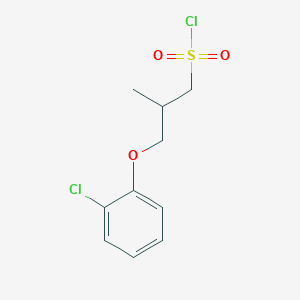
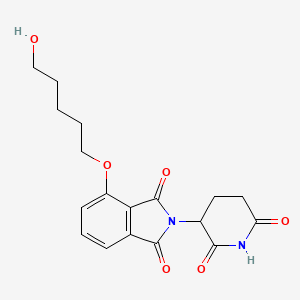
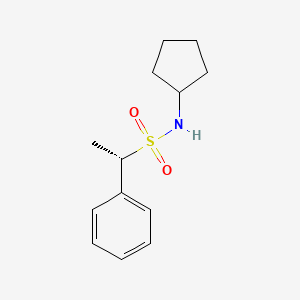
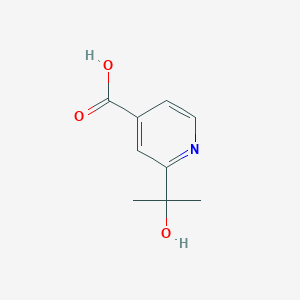

![4,5-dimethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13494188.png)
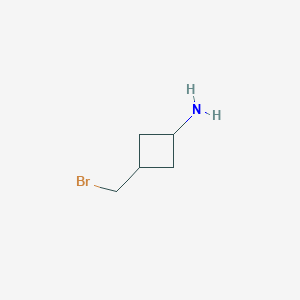
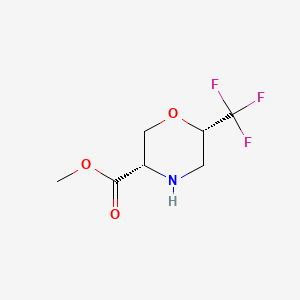
![Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride](/img/structure/B13494199.png)
